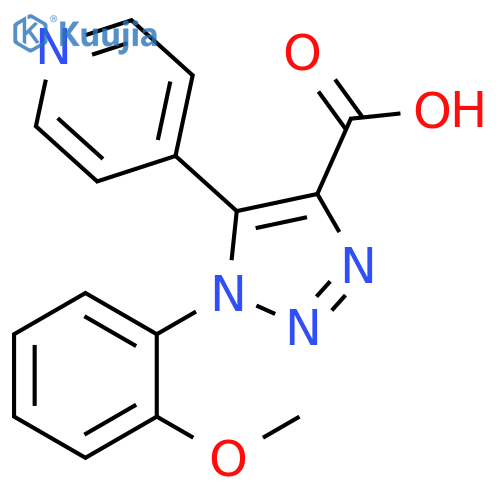Cas no 1223881-43-3 (1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
1-(2-メトキシフェニル)-5-(ピリジン-4-イル)-1H-1,2,3-トリアゾール-4-カルボン酸は、複素環化合物の一種であり、トリアゾール骨格にメトキシフェニル基とピリジン基が結合した特異な構造を有する。この化合物は、医薬品中間体や生物活性分子の合成において有用な前駆体としての応用が期待される。カルボン酸官能基を有することから、さらなる誘導体化が可能であり、創薬研究における構造多様性の拡張に寄与する。また、芳香環系の電子特性により、特定の分子標的との相互作用が予測され、薬理活性の探索において重要な役割を果たす可能性がある。

1223881-43-3 structure
商品名:1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1223881-43-3
MF:C15H12N4O3
メガワット:296.280782699585
MDL:MFCD14703448
CID:4579000
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-methoxyphenyl)-5-(4-pyridinyl)-
- 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
-
- MDL: MFCD14703448
- インチ: 1S/C15H12N4O3/c1-22-12-5-3-2-4-11(12)19-14(10-6-8-16-9-7-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
- InChIKey: RKMMMKQBKDLJTR-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2OC)C(C2C=CN=CC=2)=C(C(O)=O)N=N1
計算された属性
- せいみつぶんしりょう: 296.091
- どういたいしつりょう: 296.091
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.1A^2
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1904-0134-2μmol |
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| TRC | M226888-10mg |
1-(2-Methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic Acid |
1223881-43-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| Life Chemicals | F1904-0134-25mg |
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1904-0134-40mg |
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1904-0134-100mg |
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00904003-1g |
1-(2-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | 90% | 1g |
¥1582.0 | 2023-04-04 | |
| Key Organics Ltd | BS-3615-0.5G |
1-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | >90% | 0.5g |
£164.00 | 2025-02-09 | |
| Key Organics Ltd | BS-3615-5G |
1-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | >90% | 5g |
£791.00 | 2025-02-09 | |
| A2B Chem LLC | AI87216-1g |
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | >90% | 1g |
$710.00 | 2024-04-20 | |
| Key Organics Ltd | BS-3615-5MG |
1-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1223881-43-3 | >90% | 5mg |
£46.00 | 2025-02-09 |
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1223881-43-3 (1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1223881-43-3)1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):207.0